molecular formula C9H9ClN2O B161019 (6-chloro-2-methyl-3H-benzimidazol-5-yl)methanol CAS No. 126436-23-5

(6-chloro-2-methyl-3H-benzimidazol-5-yl)methanol

Cat. No.: B161019
CAS No.: 126436-23-5
M. Wt: 196.63 g/mol
InChI Key: GLHVXNUGJRFAJX-UHFFFAOYSA-N
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Description

(6-chloro-2-methyl-3H-benzimidazol-5-yl)methanol is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that play a significant role in various biological and chemical processes. This particular compound is characterized by the presence of a chlorine atom at the 6th position, a methyl group at the 2nd position, and a hydroxymethyl group at the 5th position of the benzimidazole ring.

Properties

IUPAC Name

(6-chloro-2-methyl-3H-benzimidazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O/c1-5-11-8-2-6(4-13)7(10)3-9(8)12-5/h2-3,13H,4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLHVXNUGJRFAJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C(=C2)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-chloro-2-methyl-3H-benzimidazol-5-yl)methanol typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-2-nitroaniline and 2-methylbenzaldehyde.

    Cyclization: The reaction between 4-chloro-2-nitroaniline and 2-methylbenzaldehyde in the presence of a reducing agent such as sodium dithionite leads to the formation of the benzimidazole ring.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters such as temperature, pressure, and reaction time.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions: (6-chloro-2-methyl-3H-benzimidazol-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: (6-chloro-2-methyl-3H-benzimidazol-5-yl)carboxylic acid.

    Reduction: (6-chloro-2-methyl-3H-benzimidazol-5-yl)methylamine.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

(6-chloro-2-methyl-3H-benzimidazol-5-yl)methanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex benzimidazole derivatives.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (6-chloro-2-methyl-3H-benzimidazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

  • (6-chloro-2-methyl-1H-benzimidazol-5-yl)methanol
  • (6-chloro-2-methyl-3H-benzimidazol-5-yl)ethanol
  • (6-chloro-2-methyl-3H-benzimidazol-5-yl)amine

Comparison:

  • Structural Differences: The presence of different functional groups (e.g., hydroxymethyl, ethyl, amine) at the 5th position.
  • Chemical Properties: Variations in reactivity and stability due to the different functional groups.
  • Biological Activity: Differences in biological activity and therapeutic potential based on the specific functional groups and their interactions with molecular targets.

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